N-methyl-D-aspartate (NMDA) receptors (NMDARs) are members of the ionotropic glutamate receptor family, with key roles in brain development and neurological function. NMDARs are heterotetramers that typically involve a dimer of dimers of both GluN1 and GluN2A-D subunits, with each subunit itself composed of an N-terminal domain (NTD), a ligand-binding domain (LBD), a transmembrane domain, and a C-terminal cytoplasmic domain. Binding at the LBD of the agonists glycine (or D-serine) to the GluN1 subunits and of glutamate to the GluN2 subunits is a regulatory mechanism for channel activation. In addition, allosteric modulators are known to bind at the NTDs and form another layer of regulation. One such allosteric regulator is ifenprodil, which was first shown to bind the NMDARs in the 1990s, and specifically to those NMDARs containing the GluN2B subunit. Further studies elucidated that ifenprodil binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs, where it acts as a non-competitive antagonist. Although ifenprodil has received considerable interest in its potential neuromodulatory activities in psychiatric conditions, including dependency and depression, it has also been shown to have an immunomodulatory effect. In an unbiased screen for compounds capable of reducing cell death induced by infection with the influenza strain H5N1, ifenprodil was found to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells. Ifenprodil is being investigated for its potential utility in treating COVID-19 in an ongoing phase 2b/3 clinical trial (NCT04382924).
Ifenprodil is an orally bioavailable, N-methyl-D-aspartate (NMDA) receptor antagonist, with potential central nervous system (CNS) stimulating, neuroprotective, anti-inflammatory and anti-fibrotic activities. Upon administration, ifenprodil targets, binds to and inhibits glutamanergic NMDA receptors (NMDARs), specifically the glycine-binding NMDA receptor subunit 1 (GluN1) and 2 (glutamate-binding NMDA receptor subunit 2; NMDA-type subunit 2B; GluN2B), thereby preventing NMDAR signaling. This inhibits neuronal excitotoxicity, and thereby potentially enhancing cognitive function. Additionally, ifenprodil inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels, and interacts with alpha1 adrenergic, serotonin, and activates sigma receptors. Ifenprodil exerts its anti-inflammatory effect through its effect on NMDA and possibly sigma-1 receptors. Although the exact mechanism has not fully been elucidated, this agent reduces the infiltration of neutrophils and T-cells into the lungs and prevents the release of pro-inflammatory cytokines. This may result in the reduction of the lung inflammatory response, inhibit fibrosis in the lungs and may reduce the severity of cough. NMDA receptors are multimeric ionotropic glutamate receptors composed of four subunits and are expressed on various cells and organs, such as in the brain, lungs, and on T-cells and neutrophils.
Ifenprodil
CAS No.: 23210-56-2
Cat. No.: VC0004181
Molecular Formula: C21H27NO2
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23210-56-2 |
---|---|
Molecular Formula | C21H27NO2 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol |
Standard InChI | InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3 |
Standard InChI Key | UYNVMODNBIQBMV-UHFFFAOYSA-N |
SMILES | CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 |
Canonical SMILES | CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 |
Melting Point | 114.0 °C |
Introduction
Chemical Structure and Physicochemical Properties
Ifenprodil, chemically designated as (1R,2S)-erythro-2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-1-propanol hemitartrate**, exhibits a molecular weight of 400.49 g/mol and a molecular formula of . Its structure comprises a benzylpiperidine moiety linked to a hydroxyphenylpropanol group, with tartaric acid enhancing solubility. The compound’s stereochemistry and aromatic interactions are critical for its selective binding to NMDA receptor subunits.
Table 1: Key Chemical and Pharmacokinetic Properties of Ifenprodil
The tartrate salt formulation improves bioavailability, with peak plasma concentrations achieved within 2–4 hours post-administration . Ifenprodil’s lipophilicity (logP ≈ 3.2) facilitates blood-brain barrier penetration, a property exploited in neurological applications .
Mechanism of Action: NMDA Receptor Modulation
Ifenprodil exerts its effects through non-competitive, voltage-independent inhibition of NMDA receptors containing the GluN2B (NR2B) subunit. Unlike classical NMDA antagonists, its binding is use-dependent, whereby glutamate binding enhances ifenprodil’s affinity for the receptor . Structural studies localize its binding site to the N-terminal domain (NTD) of the GluN1/GluN2B heteromer, particularly residues in the leucine/isoleucine/valine-binding protein (LIVBP)-like region . Mutagenesis experiments identify hydrophilic (e.g., GluN2B-D101) and hydrophobic (e.g., Phe176) residues as critical for subunit selectivity .
Proton Sensitivity and Activity Dependence
Ifenprodil potentiates proton inhibition of NMDA receptors, shifting the pH-dependent desensitization curve. At synaptic pH (7.4), this mechanism reduces receptor activity by 70–80%, whereas under ischemic conditions (pH 6.5), inhibition exceeds 95% . This pH-sensitive action underlies its neuroprotective effects in stroke models, where it preferentially suppresses pathological glutamate signaling without disrupting physiological neurotransmission.
Pharmacological Effects and Therapeutic Applications
Alcohol Dependence
In a randomized controlled trial (), ifenprodil (60 mg/day) reduced alcohol use scores by 32% at 4 weeks () and 39.5% at 12 weeks () vs. ascorbic acid controls . Heavy drinking rates decreased from 68% to 24% in the treatment group, compared to 62% to 52% in controls . These effects are attributed to GIRK channel inhibition, which modulates dopaminergic reward pathways.
Neuroprotection and Neurological Disorders
Preclinical data highlight ifenprodil’s potential in:
-
Ischemic stroke: 50% reduction in infarct volume in rodent middle cerebral artery occlusion models .
-
Parkinson’s disease: Rescue of dopaminergic neurons in MPTP-treated mice via α-synuclein aggregation inhibition .
-
Epilepsy: Suppression of kainate-induced seizures through NR2B-specific NMDA blockade .
Ongoing Research and Future Directions
Phase 2b IPF Trial (Planned)
Building on phase 2 results, Algernon Pharmaceuticals plans a 150-patient, double-blind trial comparing ifenprodil to pirfenidone. Primary endpoints include:
-
FVC decline ≥10% at 52 weeks.
-
24-hour cough frequency reduction.
Neurodegenerative Disease Applications
A phase 1/2 trial (NCT04885334) is investigating ifenprodil’s efficacy in multiple sclerosis, targeting NMDA-mediated excitotoxicity in demyelinated lesions . Preclinical Alzheimer’s models show 40–50% reduction in amyloid-β plaque load following chronic ifenprodil administration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume